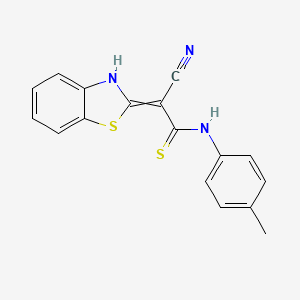
2-Benzothiazol-2-yl-3-mercapto-3-p-tolylamino-acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzothiazol-2-yl-3-mercapto-3-p-tolylamino-acrylonitrile is a chemical compound with the molecular formula C17H13N3S2 and a molecular weight of 323.44 g/mol . This compound is known for its applications in proteomics research and has been studied for its various chemical properties and reactions .
Preparation Methods
The synthesis of 2-Benzothiazol-2-yl-3-mercapto-3-p-tolylamino-acrylonitrile involves several steps. One common method includes the reaction of benzothiazole derivatives with p-tolylamine and acrylonitrile under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
2-Benzothiazol-2-yl-3-mercapto-3-p-tolylamino-acrylonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or amines .
Scientific Research Applications
2-Benzothiazol-2-yl-3-mercapto-3-p-tolylamino-acrylonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Benzothiazol-2-yl-3-mercapto-3-p-tolylamino-acrylonitrile involves its interaction with molecular targets and pathways within cells. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
2-Benzothiazol-2-yl-3-mercapto-3-p-tolylamino-acrylonitrile can be compared with other similar compounds, such as:
Benzothiazole derivatives: These compounds share a similar core structure and may exhibit similar chemical properties and biological activities.
Acrylonitrile derivatives: Compounds with acrylonitrile groups may undergo similar types of reactions and have comparable applications.
Thioamides: These compounds contain sulfur and nitrogen atoms, similar to this compound, and may have related chemical behaviors.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Biological Activity
2-Benzothiazol-2-yl-3-mercapto-3-p-tolylamino-acrylonitrile is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its cytotoxic effects, mechanism of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Cytotoxicity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study conducted on human breast carcinoma cell lines (MCF-7) showed that this compound has an IC50 value ranging from 0.73 µM to 2.38 µM, indicating potent antitumor activity .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.73 - 2.38 |
The mechanism by which this compound exerts its cytotoxic effects appears to involve the inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase activity. Molecular modeling studies suggest that this compound binds effectively to the active site of EGFR, disrupting its signaling pathways crucial for cell proliferation .
Case Studies and Research Findings
- Antitumor Activity :
- Inhibition of Enzyme Activity :
- Comparative Studies :
Properties
Molecular Formula |
C17H13N3S2 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(4-methylphenyl)ethanethioamide |
InChI |
InChI=1S/C17H13N3S2/c1-11-6-8-12(9-7-11)19-16(21)13(10-18)17-20-14-4-2-3-5-15(14)22-17/h2-9,20H,1H3,(H,19,21) |
InChI Key |
GRRJGHISCUGXEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)C(=C2NC3=CC=CC=C3S2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















